N-(butan-2-yl)-3-{5-oxo-1-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide
Description
This compound is a triazoloquinazoline derivative characterized by a fused [1,2,4]triazolo[4,3-a]quinazolin-5-one core. Key structural features include a sulfanyl (-S-) linkage at position 1 of the triazoloquinazoline, a thiophen-2-ylmethylcarbamoyl group attached to the sulfanyl moiety, and an N-(butan-2-yl)propanamide side chain at position 2. Its synthesis likely involves multi-step nucleophilic substitutions and coupling reactions, as seen in analogous compounds .
Properties
IUPAC Name |
N-butan-2-yl-3-[5-oxo-1-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]sulfanyl-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O3S2/c1-3-15(2)25-19(30)10-11-28-21(32)17-8-4-5-9-18(17)29-22(28)26-27-23(29)34-14-20(31)24-13-16-7-6-12-33-16/h4-9,12,15H,3,10-11,13-14H2,1-2H3,(H,24,31)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZLFAHPXJQBMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(butan-2-yl)-3-{5-oxo-1-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide involves multiple steps, typically starting with the preparation of the quinazolinone core. The synthetic route may include the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Triazole Moiety: The triazole ring can be introduced via a cycloaddition reaction involving azides and alkynes.
Attachment of the Thiophene Ring: The thiophene ring can be incorporated through a cross-coupling reaction such as the Suzuki-Miyaura coupling.
Final Assembly: The final compound is assembled by linking the various fragments through amide bond formation and thiol-ene reactions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) and thiophene groups are susceptible to oxidation. Common reagents include:
-
Hydrogen peroxide (H₂O₂): Oxidizes sulfanyl groups to sulfoxides (-SO-) or sulfones (-SO₂-) under controlled conditions.
-
Potassium permanganate (KMnO₄): May oxidize thiophene rings to sulfonic acid derivatives in acidic or neutral media.
Example reaction pathway:
This reaction is critical for modifying the compound’s solubility and electronic properties.
Reduction Reactions
The amide and sulfonamide groups can be reduced using:
-
Lithium aluminum hydride (LiAlH₄): Reduces amides to amines under anhydrous conditions.
-
Catalytic hydrogenation (H₂/Pd): Selectively reduces unsaturated bonds in the quinazoline ring system.
Key product: Reduction of the amide group yields a primary amine, altering biological activity.
Substitution Reactions
The thiophene-methylcarbamoyl side chain participates in nucleophilic substitution.
-
Halogenation: Bromine (Br₂) or chlorine (Cl₂) can substitute hydrogen atoms on the thiophene ring .
-
Cross-coupling: Suzuki-Miyaura reactions enable functionalization of the triazole moiety with aryl/heteroaryl groups.
Reaction Data and Conditions
Structural Influence on Reactivity
The compound’s reactivity is governed by:
-
Electron-withdrawing groups (e.g., carbamoyl): Increase susceptibility to nucleophilic attack on the quinazoline ring.
-
Steric hindrance: The butan-2-yl group limits access to the triazole nitrogen, moderating substitution rates .
Stability and Side Reactions
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(butan-2-yl)-3-{5-oxo-1-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Properties
The compound has shown potential antimicrobial activity against various bacterial strains. The thiophene moiety is known for its role in enhancing antibacterial efficacy.
Case Study 1: Synthesis and Characterization
A study published in Molecules detailed the synthesis of related thiophene derivatives that demonstrated promising biological activities. The characterization involved spectroscopic techniques such as NMR and mass spectrometry to confirm the structural integrity of synthesized compounds .
Case Study 2: Anticancer Activity Assessment
Another investigation focused on the anticancer effects of triazole-containing compounds similar to this compound. The results indicated significant cytotoxicity against human cancer cell lines, suggesting its potential as a lead compound for further drug development .
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-3-{5-oxo-1-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the quinazolinone core suggests potential interactions with DNA or proteins, while the thiophene and triazole rings may enhance binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Comparison with Triazoloquinazoline Analogs
| Compound | Core Structure | Substituents | Melting Point (°C) | Synthesis Key Reagents |
|---|---|---|---|---|
| Target | Triazolo[4,3-a]quinazolin-5-one | Thiophen-2-ylmethylcarbamoyl-sulfanyl | N/A | Likely thiol coupling |
| Compound 8 | Triazolo[4,3-a]quinazolin-5-one | Methyl valinate | 94–95 | L-ValOCH3·HCl |
| Compound 9c | Triazolo[4,3-a]quinazolin-5-one | Methyl serinate | 129–130 | L-SerOCH3·HCl |
Quinazolinone-Thiazole Hybrids ()
Compounds 5Fa1–5Fk11 feature a dihydroquinazolin-4-one core with thiazole and thiophene substituents. Unlike the target’s triazoloquinazoline, these analogs have a benzoxazinone intermediate and exhibit anti-tubercular activity.
Thiazolylmethylcarbamate Analogs ()
Thiazolylmethylcarbamates (e.g., compounds s, t, y, z) incorporate hydroperoxypropan-2-yl groups and thiazole rings. While the target uses a thiophene instead of thiazole, both classes employ carbamate/sulfanyl linkages. The hydroperoxy groups in these analogs may increase oxidative instability compared to the target’s thiophene-methylcarbamoyl group .
Thiazolidinone Derivatives ()
Compound 19 contains a thiazolidin-2-ylidene core with sulfonamide and pyrimidinyl groups. Its synthesis involves chloroacetyl chloride and DMF, contrasting with the target’s likely thiol-based coupling. The thiazolidinone ring may impart different conformational flexibility compared to the rigid triazoloquinazoline system .
Benzothiazole-Triazole Derivatives ()
ZINC2890745 includes a benzothiazolylphenyl group and a thiazolo-triazole sulfanyl chain. Both it and the target have sulfanyl linkages, but ZINC2890745’s chlorophenyl group vs. the target’s thiophen-2-yl may lead to divergent hydrophobicity and target selectivity .
Biological Activity
N-(butan-2-yl)-3-{5-oxo-1-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a unique structural arrangement combining a butanamide backbone with a triazoloquinazoline moiety and a thiophene derivative. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds derived from quinazoline and thiophene structures often exhibit significant antimicrobial properties. For instance, derivatives of triazoloquinazolines have demonstrated activity against a range of pathogens. Studies show that similar compounds can inhibit the growth of bacteria and fungi by disrupting their cellular processes .
Anticancer Properties
Several studies have explored the anticancer potential of quinazoline derivatives. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation and survival. For example, compounds with similar structures have been reported to induce apoptosis in various cancer cell lines through the activation of caspases and other apoptotic pathways .
Enzyme Inhibition
The compound's structure suggests possible inhibitory effects on enzymes such as DHODH (dihydroorotate dehydrogenase), which is crucial in pyrimidine biosynthesis. Inhibitors of DHODH have been explored for their therapeutic applications in autoimmune diseases and cancer . Preliminary studies indicate that related compounds exhibit potent inhibition of this enzyme, leading to reduced cell proliferation in certain contexts.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of similar quinazoline derivatives, researchers found that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against Staphylococcus aureus. This suggests that this compound may possess comparable efficacy .
Case Study 2: Anticancer Activity
A series of quinazoline derivatives were tested against various cancer cell lines. One study reported that a related compound significantly inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 12 µM. This highlights the potential for this compound to be developed as an anticancer agent .
Research Findings Summary Table
Q & A
Q. What synthetic strategies are effective for constructing the 1,2,4-triazolo[4,3-a]quinazolin-5-one core in this compound?
The 1,2,4-triazolo[4,3-a]quinazolin-5-one scaffold can be synthesized via cyclocondensation reactions. For example, derivatives of this core are prepared by reacting substituted quinazolinones with thiosemicarbazides under reflux in ethanol, followed by oxidative cyclization using iodine or hydrogen peroxide . Key intermediates like methyl 2-(2-(4,5-dihydro-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl-thio)acetamido) esters are synthesized by coupling amino acid ester hydrochlorides (e.g., L-ValOCH3·HCl) with activated thiol intermediates .
Q. Which spectroscopic techniques are critical for characterizing the thiophene and triazole moieties in this compound?
- IR Spectroscopy : Confirms the presence of C=O (1650–1700 cm⁻¹), C=N (1550–1600 cm⁻¹), and C-S-C (650–750 cm⁻¹) bonds .
- NMR : ¹H NMR identifies protons adjacent to sulfur (δ 3.5–4.5 ppm for SCH2 groups) and aromatic protons in the thiophene (δ 6.8–7.5 ppm). ¹³C NMR confirms carbonyl carbons (δ 165–175 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the molecular weight and substituent connectivity .
Q. How can researchers screen this compound for preliminary biological activity?
Standard preclinical models include:
- Anti-inflammatory assays : Formalin-induced rat paw edema models to evaluate anti-exudative activity .
- Enzyme inhibition studies : Testing against kinases or proteases linked to the triazoloquinazoline scaffold’s known targets (e.g., phosphodiesterases) .
Advanced Research Questions
Q. What computational methods optimize the design of derivatives with enhanced target binding?
Quantum mechanical calculations (e.g., DFT) predict electronic properties and reactive sites, while molecular docking (AutoDock, Schrödinger) models interactions with biological targets (e.g., ATP-binding pockets). ICReDD’s integrated approach combines computational reaction path searches with experimental validation to prioritize derivatives .
Q. How can structural modifications (e.g., thiophene substitution) influence pharmacokinetic properties?
- Lipophilicity : Introducing electron-withdrawing groups on the thiophene ring (e.g., -NO₂) increases logP, enhancing membrane permeability but potentially reducing solubility.
- Metabolic stability : In vitro microsomal assays (e.g., liver S9 fractions) identify vulnerable sites (e.g., ester or amide bonds) for prodrug strategies .
Q. What experimental designs address discrepancies between in vitro and in vivo efficacy data?
- Dose-response optimization : Use factorial design to test variables like dosing frequency, formulation (e.g., PEGylation), and route of administration .
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Integrate plasma concentration-time profiles with biomarker data (e.g., cytokine levels) to refine bioavailability and efficacy correlations .
Q. How can researchers resolve contradictions in SAR studies for this compound class?
- Multi-parametric analysis : Apply machine learning (e.g., Random Forest) to datasets combining structural descriptors (e.g., Hammett σ values), in vitro activity, and ADME properties.
- Orthogonal assays : Validate ambiguous SAR trends using alternative biological models (e.g., 3D tumor spheroids vs. monolayer cultures) .
Methodological Considerations
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → dichloromethane/methanol).
- Recrystallization : Ethanol/water (4:1) yields high-purity crystals (e.g., 76% yield for compound 7c) .
Q. How do researchers validate synthetic intermediates when scaling up?
- In-line analytics : PAT tools (e.g., ReactIR) monitor reaction progress in real-time.
- Quality by Design (QbD) : Define critical process parameters (CPPs) like temperature and stirring rate using DoE (Design of Experiments) .
Key Data from Literature
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
